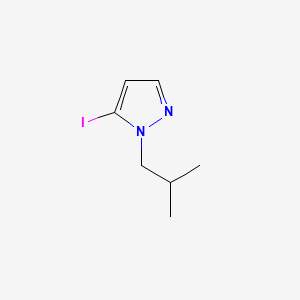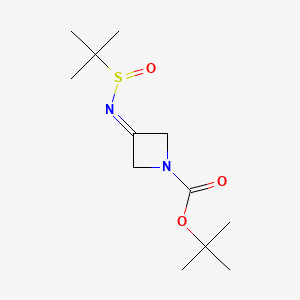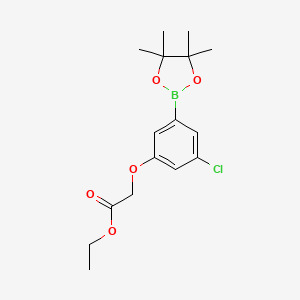
PIPERIDINE-D10-CARBONYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PIPERIDINE-D10-CARBONYL CHLORIDE is a stable isotope labelled compound . It is a neat product and is used in the synthesis of substances .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was found to give cyclized chiral dihydropyridinone compound . A hybrid bio–organocatalytic cascade has also been reported for the synthesis of a small panel of 2-substituted piperidines .Molecular Structure Analysis
The molecular formula of this compound is CDClNO . Its average mass is 157.664 Da and its monoisotopic mass is 157.107864 Da .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .Mecanismo De Acción
While specific information on the mechanism of action of PIPERIDINE-D10-CARBONYL CHLORIDE is not available, piperine and piperidine have been reported to have anticancer properties . They regulate several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
Safety and Hazards
The safety data sheet for piperidine indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is recommended to keep the container tightly closed and to avoid breathing mist or vapors .
Direcciones Futuras
Piperidine is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of PIPERIDINE-D10-CARBONYL CHLORIDE involves the reaction of piperidine with deuterium oxide followed by reaction with thionyl chloride to form PIPERIDINE-D10-CARBONYL CHLORIDE.", "Starting Materials": [ "Piperidine", "Deuterium oxide", "Thionyl chloride" ], "Reaction": [ "Add piperidine to deuterium oxide and reflux for several hours", "Remove excess deuterium oxide by distillation under reduced pressure", "Add thionyl chloride to the reaction mixture and reflux for several hours", "Cool the mixture and filter the precipitated PIPERIDINE-D10-CARBONYL CHLORIDE", "Dry the product under vacuum to obtain the final compound" ] } | |
Número CAS |
1219803-31-2 |
Fórmula molecular |
C6H10ClNO |
Peso molecular |
157.663 |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
Clave InChI |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C(=O)Cl |
Sinónimos |
PIPERIDINE-D10-CARBONYL CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)


![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)
